(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in organic synthesis and pharmaceutical intermediate . They are known to interact with various biological targets depending on the specific structure of the compound .
Mode of Action
Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling . This reaction can lead to the formation of biologically active molecules, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound is described as a crystalline powder , which suggests it could be administered orally or intravenously. Its safety data indicates that it may cause respiratory irritation and is harmful if swallowed , which could impact its bioavailability and route of administration.
Result of Action
As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules , potentially resulting in diverse molecular and cellular effects.
Action Environment
The suzuki-miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. The boronic acid group in this compound can interact with serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, the compound can form complexes with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and diagnostic tools .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in cell biology and medicine. This compound can influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it can inhibit proteases that play a role in cell signaling, thereby affecting downstream signaling events. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can be used to study enzyme function and develop inhibitors for therapeutic purposes. Additionally, the compound can bind to hydroxyl-containing molecules, forming stable complexes that can be used in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to inhibit enzyme activity or modulate cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Studies in animal models have identified threshold doses at which the compound transitions from being therapeutically beneficial to potentially harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize the boronic acid group, leading to the formation of various metabolites. These metabolic pathways can affect the overall activity and efficacy of the compound in biological systems. Additionally, the compound can influence metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, particularly in the context of enzyme inhibition and molecular recognition .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity and function, particularly in the context of enzyme inhibition and molecular recognition. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other subcellular compartments, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene precursor with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group yields boronic esters, while reduction produces boranes. Substitution reactions can yield a variety of products depending on the nucleophile used .
Scientific Research Applications
(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the fluoro group on the phenyl ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
2-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
The uniqueness of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and other applications .
Properties
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-8-3-6(1-2-7(8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWSORCGTWHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)COCC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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